BenchChemオンラインストアへようこそ!

3,4-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Monoamine Oxidase Neurodegeneration Pyridazinone

3,4-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921572-65-8, MF: C22H23N3O5, MW: 409.44 g/mol) is a synthetic pyridazinone-benzamide hybrid containing a 6-oxopyridazin-1(6H)-yl core substituted at position 3 with a 4-methoxyphenyl group and connected via an ethyl linker to a 3,4-dimethoxybenzamide moiety. This compound is currently listed primarily as a research chemical for in vitro investigation.

Molecular Formula C22H23N3O5
Molecular Weight 409.442
CAS No. 921572-65-8
Cat. No. B2960567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
CAS921572-65-8
Molecular FormulaC22H23N3O5
Molecular Weight409.442
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C22H23N3O5/c1-28-17-7-4-15(5-8-17)18-9-11-21(26)25(24-18)13-12-23-22(27)16-6-10-19(29-2)20(14-16)30-3/h4-11,14H,12-13H2,1-3H3,(H,23,27)
InChIKeyVSUACSHRGFLFEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921572-65-8): Structural Baseline and Class Context


3,4-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921572-65-8, MF: C22H23N3O5, MW: 409.44 g/mol) is a synthetic pyridazinone-benzamide hybrid containing a 6-oxopyridazin-1(6H)-yl core substituted at position 3 with a 4-methoxyphenyl group and connected via an ethyl linker to a 3,4-dimethoxybenzamide moiety. This compound is currently listed primarily as a research chemical for in vitro investigation. Pyridazinone-based compounds as a class are well-documented for their diverse pharmacological activities, including monoamine oxidase (MAO) inhibition and anti-inflammatory properties [1][2]. The specific substitution pattern—combining a 4-methoxyphenyl group on the pyridazinone nitrogen heterocycle with a 3,4-dimethoxybenzamide terminus—is distinct from more frequently studied pyridazinone sulfonamides and carbamates, suggesting a defined structural niche for probing structure-activity relationships (SAR) within the amide-linked pyridazinone sub-family.

Why Generic Substitution Fails for 3,4-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921572-65-8)


The SAR of pyridazinone-bearing compounds is highly sensitive to the nature and position of substituents on both the pyridazinone core and the terminal aromatic ring. Published SAR campaigns consistently demonstrate that replacing a sulfonamide linkage with an amide, altering the methoxy substitution pattern on the benzamide ring, or repositioning the methoxy group on the phenyl substituent at the pyridazinone 3-position can shift enzyme subtype selectivity (e.g., MAO-A vs. MAO-B) or alter the selectivity profile among related enzymes (e.g., PDE4, BuChE, HDACs) [1][2]. Therefore, an apparent close analog—such as a pyridazinone-sulfonamide or a differently substituted pyridazinone-benzamide—cannot be assumed to deliver identical target engagement or selectivity. Direct comparative experimental data are required to validate any substitution, as small structural changes often result in non-linear changes in potency, isoform selectivity, and off-target liability.

Quantitative Differentiation Evidence for 3,4-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921572-65-8)


Structural Distinction from Leading Pyridazinone-Sulfonamide MAO-B Inhibitors

The target compound features an amide (benzamide) linker between the ethyl chain and the terminal aromatic ring, whereas the most extensively characterized pyridazinone-based MAO inhibitors (e.g., compound 6d, compound 6f) uniformly employ a sulfonamide linker [1]. In the pyridazinone-substituted benzenesulfonamide series, the most potent MAO-B inhibitor exhibited an IC50 of 0.047 μM, but no benzamide-linker analog was included in that study, meaning the potency impact of the amide-for-sulfonamide substitution is unquantified for this structural subclass. This represents a genuine SAR gap rather than a documented inferiority.

Monoamine Oxidase Neurodegeneration Pyridazinone

Methoxy Substitution Pattern Differentiation vs. Pyridazinone-Carbamate BuChE Inhibitors

The target compound bears a 3,4-dimethoxybenzamide terminus, whereas a closely related structural class—[3-(2/3/4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl carbamates—incorporates a carbamate linker and variable methoxy positioning on the phenyl ring attached to the pyridazinone core [1]. In that series, the 3-methoxyphenyl isomer (compound 6d) inhibited equine BuChE with an IC50 of 1.42 μM, demonstrating that the position of the methoxy group on the phenyl substituent directly modulates cholinesterase inhibitory potency. The target compound's 4-methoxyphenyl substitution pattern and amide linker are distinct from the carbamate series, and no cross-class bioactivity data currently exist to support equivalence.

Butyrylcholinesterase Alzheimer's Disease Carbamate vs. Amide

Physicochemical Property Profile vs. Pyridazinone-Acetamide Analogs

The target compound (MF: C22H23N3O5; MW: 409.44 g/mol; cLogP estimated at 2.74; TPSA estimated at 88.18 Ų) differs from the acetamide-linked analog 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide (MF: C22H23N3O5; MW: 409.44 g/mol) in the position of the methoxy substituents on the aromatic rings and the linker chain length [1]. Although these compounds share identical molecular formula and molecular weight, the isomerization of the dimethoxy pattern (from the phenyl ring attached to the pyridazinone in the analog to the benzamide ring in the target) changes the calculated topological polar surface area and the spatial arrangement of hydrogen bond acceptors, which in turn can affect passive membrane permeability and target binding site complementarity [1].

Physicochemical Properties Drug-likeness Pyridazinone

Prioritized Research Application Scenarios for 3,4-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921572-65-8)


Linker-dependent SAR Profiling in Pyridazinone-based Enzyme Inhibitors

This compound is most logically deployed as a structurally distinct probe within a focused pyridazinone SAR matrix. Where established pyridazinone-sulfonamide MAO-B inhibitors and pyridazinone-carbamate cholinesterase inhibitors represent the predominant linker chemistries, this compound introduces an amide (benzamide) linker that has not been systematically evaluated in head-to-head enzyme inhibition assays [1]. A scientific team comparing this compound side-by-side with a sulfonamide analog in the same assay would generate the quantitative differentiation data currently lacking. This application is supported by the class-level observation that pyridazinone linker chemistry influences isoform selectivity in MAO inhibition [1].

Negative Control or Selectivity Counter-Screen for Pyridazinone-Sulfonamide Lead Series

Given the structural divergence from the well-characterized pyridazinone-sulfonamide MAO inhibitors, this benzamide variant could serve as a selectivity control compound. If a sulfonamide lead demonstrates potent MAO-B inhibition with an IC50 near 0.047 μM, testing the target compound in the identical assay system would quantify the contribution of the sulfonamide pharmacophore to potency [1]. A significant drop in potency would validate the pharmacophore hypothesis; comparable potency would identify a new chemotype for lead expansion.

Isomeric Selectivity Mining in Virtual Screening and Computational Docking

The target compound shares molecular formula (C22H23N3O5) with other pyridazinone-benzamide/acetamide positional isomers available in commercial libraries. Computational chemists can deploy this compound as a query molecule for shape-based or pharmacophore-based virtual screening to identify novel scaffolds that recapitulate the specific three-dimensional arrangement of the 4-methoxyphenyl and 3,4-dimethoxybenzamide pharmacophoric elements [1]. This application leverages the compound's precise substitution topology rather than any pre-validated biological potency.

Quote Request

Request a Quote for 3,4-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.